molecular formula C26H24N2O4S2 B2545799 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide CAS No. 1105214-97-8

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2545799
CAS No.: 1105214-97-8
M. Wt: 492.61
InChI Key: IDJUONQOEUZAQP-UHFFFAOYSA-N
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Description

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the peripheral nervous system. This compound is a valuable pharmacological tool for elucidating the complex role of TRPM8 in various physiological and pathophysiological processes. Research applications primarily focus on investigating mechanisms of cold-allodynia and neuropathic pain , where aberrant TRPM8 activity is implicated. Beyond pain pathways, this antagonist is used in oncological research to study the role of TRPM8 in cancer cell proliferation, migration, and survival , particularly in prostate and other malignancies. Its mechanism of action involves direct blockade of the channel, inhibiting cation influx and subsequent downstream signaling in response to cold or cooling agents like menthol. By selectively inhibiting TRPM8, this compound enables researchers to dissect its function in thermoregulation, cold-induced vasoconstriction, and its contributions to chronic pain states, providing critical insights for potential therapeutic target validation. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-ethylphenyl)-methylsulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-3-19-9-13-21(14-10-19)28(2)34(30,31)24-17-18-33-25(24)26(29)27-20-11-15-23(16-12-20)32-22-7-5-4-6-8-22/h4-18H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJUONQOEUZAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its significant role in various biological activities. The structural components include:

  • Sulfamoyl Group: Enhances solubility and biological interaction.
  • Phenoxyphenyl Moiety: Contributes to the compound's lipophilicity and potential receptor interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . Research indicates that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action: The compound may induce apoptosis through the activation of caspases and disruption of mitochondrial integrity, similar to known anticancer agents like Combretastatin A-4 (CA-4) .
  • IC50 Values: In laboratory settings, certain thiophene derivatives have shown IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating potent activity .

Antimicrobial Activity

The sulfamoyl group in the structure suggests potential antimicrobial properties. Sulfonamides have been historically recognized for their antibacterial effects, and derivatives like this compound may also demonstrate similar activities against bacterial strains.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: Binding to cellular receptors could modulate signaling pathways that lead to apoptosis or cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other thiophene-based derivatives:

Compound NameIC50 (µM)Biological Activity
3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide12.58Anticancer
N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide7.66Anticancer
3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-chlorophenyl)thiophene-2-carboxamide11.6Anticancer

This table illustrates that while many thiophene derivatives show promising anticancer activity, the specific combination of functional groups in this compound may confer unique properties that warrant further investigation.

Research Findings and Case Studies

  • Study on Apoptotic Mechanisms:
    • A study found that thiophene derivatives could induce apoptotic cell death in K562 chronic myelogenous leukemia cells through mitochondrial pathways . This suggests that similar mechanisms may be applicable to our compound.
  • Molecular Docking Studies:
    • Computational analyses indicate that compounds with similar structures exhibit favorable binding affinities to target proteins involved in cancer progression . Such studies can guide future experimental validations for this compound.
  • Toxicity and ADME Predictions:
    • Preliminary assessments using ligand-based approaches have indicated acceptable absorption, distribution, metabolism, and excretion (ADME) profiles for related compounds . These findings are crucial for evaluating the clinical potential of our compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Molecular Formula Key Substituents Functional Groups Potential Biological Implications References
Target Compound : 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide C₂₇H₂₅N₂O₄S₂ 4-Ethylphenyl (sulfamoyl), 4-phenoxyphenyl (carboxamide) Sulfamoyl, carboxamide, ether Enhanced lipophilicity; possible CNS/antibacterial
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₂₅H₂₃N₂O₆S₂ Dihydrobenzodioxin (carboxamide) Benzodioxin, sulfamoyl Improved solubility but reduced membrane permeability
N-(4-butylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide C₂₂H₂₄N₂O₃S₂ Butylphenyl (carboxamide), phenyl (sulfamoyl) Alkyl chain, phenyl Increased lipophilicity; prolonged half-life
3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ Chlorobenzyl (sulfonyl), chlorophenyl (carboxamide) Chlorine, sulfonyl Enhanced binding affinity; potential toxicity
3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide C₁₉H₁₂Cl₂F₃NO₄S₂ Dichlorobenzyl (sulfonyl), trifluoromethoxyphenyl (carboxamide) CF₃O, chlorine Metabolic stability; electron-withdrawing effects
5-amino-4-cyano-3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-2-carboxamide C₁₇H₁₅N₅O₄S₂ Methylisoxazole (sulfamoyl), cyano, amino Isoxazole, cyano Antimicrobial activity; hydrogen bonding

Key Research Findings

Impact of Aromatic Substituents: The 4-phenoxyphenyl group in the target compound may improve bioavailability compared to the dihydrobenzodioxin analog (), which introduces steric hindrance. Chlorine substituents () enhance binding through electron-withdrawing effects but may increase cytotoxicity.

Role of Sulfamoyl/Carboxamide Linkers :

  • Phenyl sulfamoyl groups () reduce polarity, favoring blood-brain barrier penetration, while methyl/ethylphenyl substituents balance lipophilicity and solubility.
  • Trifluoromethoxy groups () improve metabolic stability by resisting oxidative degradation.

Biological Activity Trends :

  • Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial activity, suggesting the thiophene core is critical for targeting bacterial enzymes.
  • Isoxazole-containing analogs () show enhanced antimicrobial efficacy due to hydrogen-bonding interactions.

Synthetic Feasibility :

  • Compounds with higher purity (e.g., 99.05% in ) correlate with optimized synthetic protocols, whereas impurities in analogs like the 42%-pure nitrothiophene () may limit scalability.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis of thiophene-carboxamide derivatives typically involves multi-step reactions, including sulfamoylation and coupling. Key methods include:
  • Neat Methods : Solvent-free reactions at room temperature, suitable for intermediates with high thermal stability .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., using cyclohexanone and Al₂O₃ as a solid support under basic catalysis) while improving regioselectivity .
  • Fusion Techniques : Elevated temperatures (e.g., 120–150°C) for solvent-free reactions, critical for activating sulfamoyl groups .
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) between thiophene-2-carboxylic acid derivatives and aryl amines .
  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be reported to ensure reproducibility?

  • Methodological Answer : Full structural and purity characterization requires:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and sulfamoyl group integration .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragment patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • Melting Point and TLC : Confirm crystalline consistency and homogeneity .
  • Reporting Standards : Include yields, solvent systems, Rf values, and spectral assignments (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. What safety protocols are essential when handling this compound during synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., DMF, thionyl chloride) .
  • Spill Management : Neutralize acidic/basic spills with inert adsorbents (e.g., vermiculite) and dispose of waste in labeled containers .
  • Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can the sulfamoylation step be optimized to minimize by-products and improve regioselectivity?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance sulfamoyl group activation .
  • Temperature Gradients : Perform controlled heating (e.g., 80–100°C) to avoid decomposition of sensitive intermediates .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and selectivity .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., over-sulfonated derivatives) and adjust stoichiometry (e.g., sulfamoyl chloride:substrate ratio of 1.2:1) .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding biological activity?

  • Methodological Answer :
  • Dose-Response Validation : Perform in vitro assays (e.g., IC₅₀ determination for T-type Ca²⁺ channel inhibition) to verify docking studies .
  • Conformational Analysis : Use X-ray crystallography or NOESY NMR to assess if the bioactive conformation matches computational models .
  • Solubility Adjustments : Address discrepancies by testing analogs with improved solubility (e.g., PEGylation) to ensure accurate activity measurements .

Q. How does the substitution pattern on the thiophene ring influence interactions with biological targets, and what in vitro models are appropriate for evaluation?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at the 4-position) and test against targets like kinases or ion channels .
  • In Vitro Models :
  • Patch-Clamp Electrophysiology : For ion channel modulation studies (e.g., T-type Ca²⁺ channels) .
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme Inhibition Assays : Measure IC₅₀ values against recombinant enzymes (e.g., COX-2) via fluorescence-based kits .

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